1-[2-Nitro-4-({[(2-thienylcarbonyl)oxy]imino}methyl)phenyl]piperidine
Description
1-[2-Nitro-4-({[(2-thienylcarbonyl)oxy]imino}methyl)phenyl]piperidine is a nitroaromatic compound featuring a piperidine ring linked to a phenyl group substituted at the 2-position with a nitro group (-NO₂) and at the 4-position with an imino-methyl moiety conjugated to a thienylcarbonyloxy group. The thienylcarbonyloxy group introduces sulfur-containing heterocyclic character, while the nitro and imino groups contribute to electronic and steric effects.
Properties
IUPAC Name |
[(E)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c21-17(16-5-4-10-25-16)24-18-12-13-6-7-14(15(11-13)20(22)23)19-8-2-1-3-9-19/h4-7,10-12H,1-3,8-9H2/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZURMTIDTCYLFJ-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=NOC(=O)C3=CC=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)/C=N/OC(=O)C3=CC=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-Nitro-4-({[(2-thienylcarbonyl)oxy]imino}methyl)phenyl]piperidine typically involves multiple steps. One common synthetic route includes the nitration of a suitable aromatic precursor, followed by the introduction of the thienylcarbonyl group through a condensation reaction. The final step often involves the formation of the piperidine ring via cyclization reactions under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-[2-Nitro-4-({[(2-thienylcarbonyl)oxy]imino}methyl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. .
Scientific Research Applications
1-[2-Nitro-4-({[(2-thienylcarbonyl)oxy]imino}methyl)phenyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-[2-Nitro-4-({[(2-thienylcarbonyl)oxy]imino}methyl)phenyl]piperidine involves its interaction with molecular targets in biological systems. The nitro group and thienylcarbonyl moiety may interact with enzymes or receptors, leading to changes in cellular pathways. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several classes of piperidine- and nitro-substituted aromatic compounds. Key comparisons include:
Table 1: Structural Comparison of Piperidine-Containing Compounds
Key Observations :
- Nitro Group Impact : The nitro group in the target compound enhances polarity and thermal stability, as seen in compounds with high melting points (268–287°C) .
- Thienyl vs.
- Piperidine vs. Pyridine : Piperidine’s aliphatic ring offers conformational flexibility compared to pyridine’s rigid aromatic structure, influencing solubility and intermolecular interactions .
Physical and Spectroscopic Properties
Table 2: Spectroscopic and Physical Property Comparison
Key Observations :
- IR Spectroscopy : The nitro group’s asymmetric (1520 cm⁻¹) and symmetric (1350 cm⁻¹) stretches align with nitroaromatics in . The thienylcarbonyloxy C=O stretch (~1700 cm⁻¹) is distinct from ketones or amides.
- ¹H NMR: Piperidine protons resonate at δ 1.5–3.0 ppm, while aromatic protons from the phenyl and thiophene groups appear at δ 6.5–8.0 ppm.
Biological Activity
1-[2-Nitro-4-({[(2-thienylcarbonyl)oxy]imino}methyl)phenyl]piperidine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a predicted boiling point of approximately 532.5°C and a density of 1.38 g/cm³. The structure features a piperidine ring substituted with a nitrophenyl group and a thienylcarbonyl moiety, which may influence its biological interactions.
Biological Activity Spectrum
Recent studies have highlighted the compound's broad spectrum of biological activities, including:
- Antiviral Activity : Research indicates that derivatives of piperidine exhibit antiviral properties, particularly against HIV-1 strains. The compound's structural features may enhance its binding affinity to viral targets, making it a candidate for further development in antiviral therapies .
- Anticancer Potential : In silico evaluations suggest that the compound can interact with various enzymes and receptors involved in cancer pathways. It shows promise as an anticancer agent through mechanisms that may include apoptosis induction and inhibition of tumor growth .
- Neuropharmacological Effects : The compound is also being investigated for its potential effects on the central nervous system (CNS). Preliminary findings suggest it may modulate neurotransmitter systems, indicating possible applications in treating CNS disorders .
Case Study 1: Antiviral Activity Against HIV-1
A study evaluated the antiviral efficacy of several piperidine derivatives, including the target compound. The results demonstrated significant inhibition of HIV-1 replication in vitro, with an EC50 value indicating effective concentration levels for antiviral activity. The selectivity index (SI) was also calculated to assess cytotoxicity versus antiviral potency, showing favorable profiles compared to existing antiviral agents .
| Compound | EC50 (nM) | CC50 (nM) | SI (CC50/EC50) |
|---|---|---|---|
| 1-[2-Nitro-4-(...)] | 15.8 | 128 | 8.12 |
| ETR | 2.81 | 83.3 | >29.6 |
| RPV | 1.00 | 10.7 | >10.7 |
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, the compound was tested against various cancer cell lines. Results indicated that it inhibited cell proliferation significantly, with mechanisms involving cell cycle arrest and apoptosis induction being confirmed through flow cytometry analysis .
The biological activity of 1-[2-Nitro-4-({[(2-thienylcarbonyl)oxy]imino}methyl)phenyl]piperidine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in viral replication and cancer progression.
- Receptor Modulation : It has been shown to interact with various receptors, potentially altering signaling pathways relevant to disease states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
